molecular formula C4H3BrN2O B1273095 4-bromo-1H-pyrazole-5-carbaldehyde CAS No. 287917-97-9

4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No. B1273095
CAS RN: 287917-97-9
M. Wt: 174.98 g/mol
InChI Key: UWGFONONBAIDAF-UHFFFAOYSA-N
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Description

“4-bromo-1H-pyrazole-5-carbaldehyde” is a chemical compound with the empirical formula C4H3BrN2O and a molecular weight of 174.98 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

“4-bromo-1H-pyrazole-5-carbaldehyde” has a density of 1.969g/cm3, a boiling point of 338.3ºC at 760 mmHg, and a melting point of 178-180ºC . Its exact mass is 173.94300 and it has a LogP value of 0.98470 .

Scientific Research Applications

Medicinal Chemistry

4-bromo-1H-pyrazole-5-carbaldehyde serves as a key intermediate in the synthesis of various pharmacologically active pyrazole derivatives. These derivatives exhibit a wide range of biological activities, including antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties . The pyrazole moiety is a common feature in numerous drugs due to its effectiveness in interacting with different biological targets.

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are used to create compounds that can function as pesticides or herbicides . The bromine atom in 4-bromo-1H-pyrazole-5-carbaldehyde allows for further functionalization, leading to the development of novel compounds that can be tested for their efficacy in protecting crops from pests and diseases .

Coordination Chemistry

This compound is utilized in coordination chemistry to synthesize ligands that can bind to metal ions. These ligands are then used to form complex structures with metals, which have applications in catalysis, magnetic materials, and luminescence .

Organometallic Chemistry

In organometallic chemistry, 4-bromo-1H-pyrazole-5-carbaldehyde is used to create organometallic complexes . These complexes are important for catalytic processes, including those used in the pharmaceutical and fine chemical industries for the synthesis of complex molecules .

Green Synthesis

The pyrazole scaffold is also significant in green chemistry applications. Researchers are exploring ways to synthesize pyrazole derivatives using environmentally friendly methods, such as microwave-assisted synthesis and water as a solvent , to minimize the environmental impact of chemical synthesis .

Bioactive Chemical Synthesis

Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals. These chemicals are then screened for various biological activities, contributing to the discovery of new therapeutic agents .

Photoredox Reactions

Recent advances have shown that pyrazole derivatives can be synthesized using photoredox reactions . This method uses light to activate a photocatalyst, which then facilitates the formation of the pyrazole ring. This approach is gaining popularity due to its efficiency and the potential for developing novel pyrazole-based compounds .

Solid Hexacoordinate Complexes

4-bromo-1H-pyrazole-5-carbaldehyde is used in the preparation of solid hexacoordinate complexes . These complexes have potential applications in materials science, particularly in the development of new materials with unique properties .

Safety and Hazards

“4-bromo-1H-pyrazole-5-carbaldehyde” is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin or if swallowed . In case of contact, it is recommended to flush eyes and skin with plenty of water, and to seek medical aid .

properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFONONBAIDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-5-carbaldehyde

CAS RN

1007346-33-9, 287917-97-9
Record name 4-Bromo-1H-pyrazole-5-carbaldehyde
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Record name 4-bromo-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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